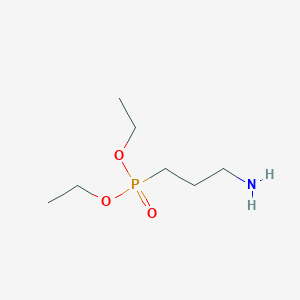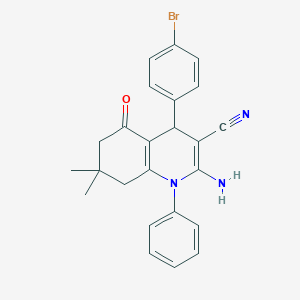
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the BET family of proteins, specifically the bromodomain, which is responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents the BET proteins from binding to acetylated lysine residues, leading to the suppression of gene expression. This mechanism of action is particularly relevant in cancer cells, which often have altered gene expression patterns.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a potent inhibitor of the BET family of proteins, making it a useful tool for studying the role of these proteins in gene expression and disease. It has also been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer growth and development. However, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its synthesis requires specialized equipment and expertise, making it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. Another area of interest is the identification of biomarkers that can predict response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment. Additionally, research is needed to better understand the long-term effects of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment and to determine its potential applications in the treatment of other diseases beyond cancer, inflammation, and viral infections.
In conclusion, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is a promising compound with potential applications in the treatment of cancer, inflammation, and viral infections. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to identify new directions for its use in the treatment of disease.
Métodos De Síntesis
The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methyl-2-butene, followed by the reaction of the resulting product with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The final step involves the reaction of the resulting product with 2,3-dimethyl-1,3-butadiene to yield 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity against several viruses, including HIV, by inhibiting viral replication.
Propiedades
Número CAS |
156496-76-3 |
|---|---|
Nombre del producto |
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
Fórmula molecular |
C24H22BrN3O |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22BrN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3 |
Clave InChI |
VYEMUTBWOSTYJY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
Pictogramas |
Irritant |
Sinónimos |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



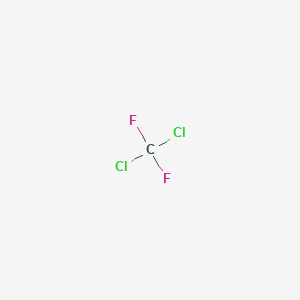
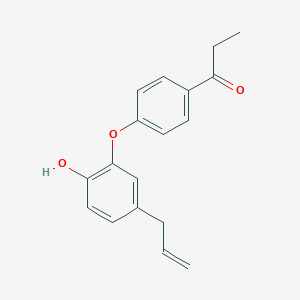
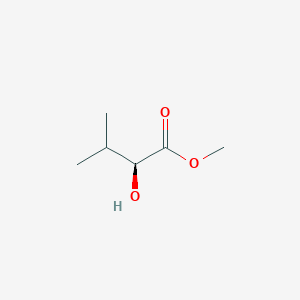
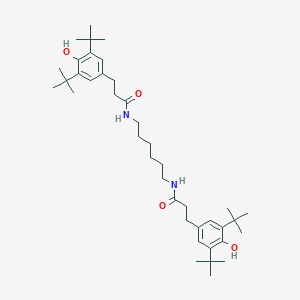
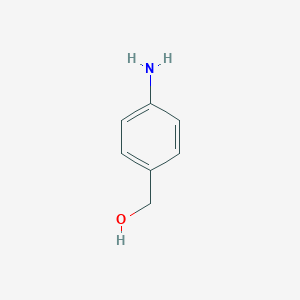
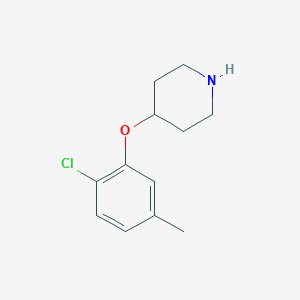
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)


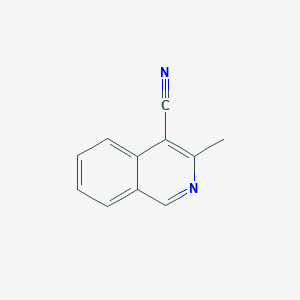
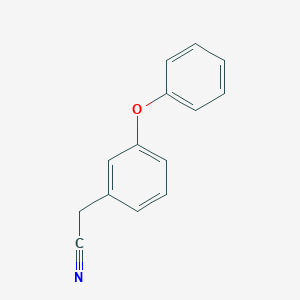
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)
